Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine
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Overview
Description
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine: is a tertiary phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings. This compound is known for its stability and unique steric properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine can be synthesized through the reaction of tert-butylphosphine with 3,5-di-tert-butylphenyl halides under controlled conditions. The reaction typically involves the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a ligand in various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used[][5].
Scientific Research Applications
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine exerts its effects involves its interaction with metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal-ligand complex. This steric effect is crucial in determining the outcome of catalytic reactions .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphine: Another bulky phosphine ligand with similar steric properties.
Uniqueness: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is unique due to its specific combination of tert-butyl and phenyl groups, providing a balance of steric hindrance and electronic properties that are not found in other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications .
Properties
Molecular Formula |
C32H51P |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
tert-butyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-28(2,3)22-16-23(29(4,5)6)19-26(18-22)33(32(13,14)15)27-20-24(30(7,8)9)17-25(21-27)31(10,11)12/h16-21H,1-15H3 |
InChI Key |
IRXSOVDPJUXLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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